molecular formula C19H15D6N3O B582745 Zolpidem D6 CAS No. 959605-90-4

Zolpidem D6

Numéro de catalogue B582745
Numéro CAS: 959605-90-4
Poids moléculaire: 313.4
Clé InChI: ZAFYATHCZYHLPB-LIJFRPJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zolpidem D6 is a non-benzodiazepine hypnotic sold under the trade names Ambien®, Stilnox®, and Edluar® for the treatment of insomnia . It is used to treat insomnia (trouble sleeping) and belongs to the group of medicines called central nervous system (CNS) depressants, which slows down the nervous system .


Synthesis Analysis

An efficient microwave-assisted three-step synthesis of zolpidem and its fluorinated analogues has been developed . The procedure relies on the utilization of easily accessible and inexpensive starting materials . The optimal conditions found for the synthesis were: 1 equiv. pyridin-2-amine and α-bromoacetophenones, 1.5 eq of sodium bicarbonate heating at 100 °C in toluene (concentration: 0.1 M) for 40 min .


Molecular Structure Analysis

Zolpidem is an imidazo [1,2-a]pyridine compound having a 4-tolyl group at the 2-position, an N,N-dimethylcarbamoylmethyl group at the 3-position and a methyl substituent at the 6-position .


Chemical Reactions Analysis

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound . To evaluate formation of zolpidem metabolites by specific cytochromes, zolpidem was incubated with microsomes containing individual human CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, and 3A4 .


Physical And Chemical Properties Analysis

The molecular weight of Zolpidem D6 is 313.4 g/mol .

Applications De Recherche Scientifique

1. Quantification of Zolpidem in Human Plasma Zolpidem D6 is used as an internal standard (IS) in the development of a simple, rapid, and sensitive LC-MS/MS method for the assay of Zolpidem in human plasma . This method involves the extraction of the analyte and IS using a small plasma sample by solid phase extraction. The processed plasma samples are then separated and quantified .

Pharmacokinetic Study

The aforementioned LC-MS/MS method has been successfully applied for a pharmacokinetic study of Zolpidem in human volunteers after a single oral dose of 10 mg under fasting conditions . This allows researchers to understand how the drug is absorbed, distributed, metabolized, and excreted in the body.

Bioanalytical Method Development

Zolpidem D6 is used in the development of bioanalytical methods, which are essential for the discovery and development of new drugs, as well as for the monitoring of drug therapy .

Incurred Sample Reanalysis

The LC-MS/MS method using Zolpidem D6 as an internal standard has also been used for incurred sample reanalysis . This is a regulatory requirement in bioanalytical studies to confirm the reliability of the analytical data.

Therapeutic Drug Monitoring

Zolpidem D6 can be used in therapeutic drug monitoring (TDM) of Zolpidem alone . TDM is a branch of clinical chemistry and clinical pharmacology that specializes in the measurement of medication concentrations in blood.

Examination of Urine Levels

A newly developed and validated method for Zolpidem and Zolpidem carboxylic acid examines both the urine levels of Zolpidem and ZCA, as well as the reported dose levels for several groups . This can be useful in understanding the excretion of the drug.

Mécanisme D'action

Target of Action

Zolpidem, the active moiety of Zolpidem-d6, is a hypnotic substance . It primarily targets the central benzodiazepine receptors of the ω1 subtype . These receptors play a crucial role in the regulation of sleep and wakefulness.

Mode of Action

Zolpidem enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ1) receptor . This interaction results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . The outcome of this interaction is the sedative and hypnotic effects that zolpidem is known for .

Biochemical Pathways

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite of zolpidem is zolpidem phenyl-4-carboxylic acid (ZCA) . The addition of ZCA to liquid chromatography-mass spectrometry mass spectrometry (LC–MS-MS) methods helps improve and extend the detection window to beyond the 8–12 h of detection for zolpidem .

Pharmacokinetics

Zolpidem is approximately 92% bound to plasma proteins . After single 20mg oral doses, typical values of pharmacokinetic variables for zolpidem in humans are: a peak plasma concentration of 192 to 324 µg/L occurring 0.75 to 2.6 hours postdose; a terminal elimination half-life of 1.5 to 3.2 hours; and total clearance of 0.24 to 0.27 ml/min/kg . Zolpidem pharmacokinetics are unchanged during multiple-dose treatment .

Result of Action

Zolpidem is used for the short-term treatment of insomnia to improve sleep latency . It decreases the time to fall asleep (sleep latency), increases the duration of sleep, and decreases the number of awakenings during sleep in patients with temporary (transient) insomnia . In addition, zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .

Action Environment

The action, efficacy, and stability of Zolpidem-d6 can be influenced by various environmental factors. For instance, the compound is often used to improve sleep in older patients and those suffering from insomnia . The Food and Drug Administration has pointed out that female dosing should be half that given to males . Furthermore, the positivity from ZCA results is significantly higher (e.g., 64.8%) than reported earlier (50.3%), suggesting that monitoring ZCA may result in even higher levels of positivity .

Orientations Futures

Zolpidem has been shown to induce a paradoxical effect, restoring brain function in a wide range of neurological disorders . The underlying functional mechanism of the effect of zolpidem in the brain in clinical improvement is still poorly understood . After FDA-mandated labeling changes for zolpidem in 2013, the percentage of overall patients in our health system, and specifically young women, with initial prescriptions for low-dose zolpidem significantly increased as compared to before the labeling change .

Propriétés

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYATHCZYHLPB-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662230
Record name Zolpidem-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959605-90-4
Record name Zolpidem-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is Zolpidem-D6 used in hair analysis, and what challenges does contamination pose?

A: Zolpidem-D6 is a deuterated form of zolpidem, serving as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of zolpidem quantification in biological samples like hair. [] Contamination of hair samples with external zolpidem is a major concern in hair analysis as it can lead to false-positive results. [] This is particularly problematic because zolpidem can bind strongly to hair, making it difficult to remove even with rigorous washing procedures. []

Q2: How does the incorporation of zolpidem in hair differ depending on the source (external contamination vs. bloodstream)?

A: Research using MALDI-MS combined with longitudinal sectioning of single hairs has shown that externally applied zolpidem tends to accumulate in the superficial layers of the hair structure. [] Conversely, zolpidem incorporated into hair from the bloodstream is more evenly distributed throughout the hair shaft. [] This difference in distribution patterns can help distinguish between drug use and external contamination.

Q3: How do the analytical techniques MALDI-MS and ToF-SIMS contribute to our understanding of drug incorporation into hair?

A: MALDI-MS, coupled with longitudinal hair sectioning, allows for the sensitive detection and visualization of zolpidem distribution within a single hair strand. [] This technique helps differentiate between zolpidem incorporated from the bloodstream and that from external contamination. [] ToF-SIMS provides even higher spatial resolution images, further enhancing our understanding of drug incorporation mechanisms in hair. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.